molecular formula C9H12IN3 B1313320 1-(3-Iodopyridin-2-yl)piperazine CAS No. 85386-98-7

1-(3-Iodopyridin-2-yl)piperazine

Cat. No.: B1313320
CAS No.: 85386-98-7
M. Wt: 289.12 g/mol
InChI Key: YEMFQTAXPFSLAE-UHFFFAOYSA-N
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Description

1-(3-Iodopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12IN3 and a molecular weight of 289.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodopyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodopyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(3-Iodopyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodopyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Iodopyridin-2-yl)piperazine include other piperazine derivatives such as:

  • 1-(2-Chloropyridin-3-yl)piperazine
  • 1-(4-Fluoropyridin-2-yl)piperazine
  • 1-(3-Bromopyridin-2-yl)piperazine

Uniqueness

This compound is unique due to the presence of the iodine atom in the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

1-(3-iodopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFQTAXPFSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467651
Record name 1-(3-iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-98-7
Record name 1-(3-iodopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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